An In-Depth Technical Guide to rac 7-Hydroxy Efavirenz-d4: Structure, Properties, and Application in Bioanalysis
An In-Depth Technical Guide to rac 7-Hydroxy Efavirenz-d4: Structure, Properties, and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac 7-Hydroxy Efavirenz-d4, a key analytical tool in the research and development of the antiretroviral drug Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The study of its metabolic fate is crucial for understanding its efficacy and safety profile. 7-Hydroxy Efavirenz is a minor metabolite of Efavirenz, and its deuterated analogue, rac 7-Hydroxy Efavirenz-d4, serves as an essential internal standard for its accurate quantification in biological matrices. This guide delves into the chemical structure, physicochemical properties, and the critical role of this isotopically labeled compound in bioanalytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols and insights into the scientific rationale behind its application are provided to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.
Introduction: The Significance of Metabolite Quantification in Drug Development
The journey of a drug from discovery to clinical application is a complex process, with a significant focus on understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The metabolic profile of a drug is of paramount importance as metabolites can be pharmacologically active, inactive, or even toxic. Efavirenz, a cornerstone of highly active antiretroviral therapy (HAART), undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] While 8-hydroxyefavirenz is the major metabolite, 7-hydroxyefavirenz is also formed, albeit to a lesser extent, through the action of CYP2A6.[1][2]
Accurate quantification of such metabolites in biological fluids is fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for assessing drug-drug interactions and inter-individual variability in drug response.[3] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring high accuracy and precision.[4] This guide focuses on rac 7-Hydroxy Efavirenz-d4, the deuterated internal standard for 7-Hydroxy Efavirenz.
Chemical Structure and Physicochemical Properties
Chemical Structure Elucidation
The chemical structure of rac 7-Hydroxy Efavirenz-d4 is critical for its function as an internal standard. The "rac" prefix indicates that it is a racemic mixture of both enantiomers. The "-d4" suffix signifies the presence of four deuterium atoms. Based on supplier information, the deuterium atoms are located on the cyclopropyl ring.[5]
Systematic Name: 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[5]
Caption: Chemical structure of 7-Hydroxy Efavirenz-d4.
Physicochemical Properties
The physicochemical properties of rac 7-Hydroxy Efavirenz-d4 are expected to be very similar to its non-deuterated counterpart, with the primary difference being the molecular weight.
| Property | Value | Source |
| Chemical Formula | C₁₄H₅D₄ClF₃NO₃ | [5] |
| Molecular Weight | 335.70 g/mol | [5] |
| Appearance | Off-White Solid | [5] |
| Storage | 2-8°C Refrigerator | [5] |
| Solubility (Efavirenz) | Practically insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | [6] |
| pKa (Efavirenz) | 10.2 | |
| Melting Point (Efavirenz) | 139-141 °C |
The Rationale for Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with its heavier, stable isotope deuterium is a powerful strategy in drug metabolism studies. This is due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.
In the context of Efavirenz metabolism, deuteration of the cyclopropyl group in 7-Hydroxy Efavirenz-d4 does not directly influence the hydroxylation site. However, its primary utility is to serve as a mass-shifted internal standard that co-elutes with the analyte, 7-Hydroxy Efavirenz, during chromatographic separation. This co-elution is crucial for compensating for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the quantification.[4]
Caption: Workflow illustrating the use of a deuterated internal standard.
Synthesis of rac 7-Hydroxy Efavirenz-d4
While a detailed, publicly available synthesis protocol for rac 7-Hydroxy Efavirenz-d4 is not readily found in the scientific literature, a general synthetic strategy can be inferred from the synthesis of Efavirenz and its analogues, combined with deuteration techniques.
The synthesis would likely involve the following key steps:
-
Synthesis of a Deuterated Precursor: The synthesis would begin with the preparation of deuterated cyclopropylacetylene. This could be achieved through various methods, such as the reduction of a suitable precursor with a deuterium source.
-
Coupling Reaction: The deuterated cyclopropylacetylene would then be coupled with a protected 2-amino-5-chlorophenyl trifluoromethyl ketone derivative.
-
Cyclization: The resulting intermediate would undergo cyclization to form the benzoxazinone ring system.
-
Hydroxylation: A hydroxyl group would be introduced at the 7-position of the aromatic ring. This could be achieved through various aromatic hydroxylation methods.
-
Purification: The final product would be purified using techniques such as column chromatography and recrystallization to ensure high purity.
It is important to note that the synthesis of isotopically labeled compounds requires specialized expertise and facilities. For most researchers, sourcing rac 7-Hydroxy Efavirenz-d4 from a reputable chemical supplier is the most practical approach.[5]
Application in Bioanalytical Methods: A Focus on LC-MS/MS
The primary application of rac 7-Hydroxy Efavirenz-d4 is as an internal standard for the quantification of 7-Hydroxy Efavirenz in biological matrices such as plasma, serum, and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and throughput.
General Principles of the LC-MS/MS Method
A typical LC-MS/MS method for the quantification of 7-Hydroxy Efavirenz using its deuterated internal standard involves the following stages:
-
Sample Preparation: The biological sample is first treated to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). A known amount of the internal standard, rac 7-Hydroxy Efavirenz-d4, is added to the sample at the beginning of this process.
-
Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and the internal standard are separated from other components of the sample on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM).
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the original sample by referencing a calibration curve.
Step-by-Step Experimental Protocol (Illustrative)
The following is an illustrative protocol and should be optimized and validated for specific laboratory conditions and matrices.
5.2.1. Materials and Reagents
-
rac 7-Hydroxy Efavirenz-d4 (Internal Standard)
-
7-Hydroxy Efavirenz (Analyte Reference Standard)
-
Human Plasma (or other biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
5.2.2. Stock and Working Solutions
-
Prepare a stock solution of 7-Hydroxy Efavirenz (1 mg/mL) in methanol.
-
Prepare a stock solution of rac 7-Hydroxy Efavirenz-d4 (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of 7-Hydroxy Efavirenz by diluting the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 to 1000 ng/mL).
-
Prepare a working internal standard solution of rac 7-Hydroxy Efavirenz-d4 (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
5.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5.2.4. LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (Hypothetical):
-
7-Hydroxy Efavirenz: Q1 m/z 330.0 -> Q3 m/z [fragment ion]
-
7-Hydroxy Efavirenz-d4: Q1 m/z 334.0 -> Q3 m/z [fragment ion]
-
Note: The specific fragment ions for the MRM transitions need to be determined through infusion and optimization experiments.
Caption: A typical workflow for bioanalysis using LC-MS/MS.
Stability and Storage
The stability of deuterated internal standards is crucial for the reliability of bioanalytical methods. rac 7-Hydroxy Efavirenz-d4 should be stored under recommended conditions to prevent degradation and isotopic exchange.
-
Long-term Storage: Store the solid material at 2-8°C in a well-closed container, protected from light.[5]
-
Stock Solution Stability: Stock solutions prepared in organic solvents are generally stable when stored at -20°C or below. The stability should be experimentally verified.
-
Freeze-Thaw Stability: The stability of the analyte and internal standard in the biological matrix after multiple freeze-thaw cycles should be assessed during method validation.
-
Bench-top Stability: The stability of the analyte and internal standard in the processed samples at room temperature should be evaluated to ensure no degradation occurs during the analytical run.
It is essential to avoid placing the deuterium label on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) to prevent H/D back-exchange in protic solvents. The deuteration on the cyclopropyl ring of rac 7-Hydroxy Efavirenz-d4 is on carbon atoms, which are non-labile positions, ensuring its isotopic stability.
Conclusion and Future Perspectives
rac 7-Hydroxy Efavirenz-d4 is an indispensable tool for the accurate and precise quantification of the Efavirenz metabolite, 7-Hydroxy Efavirenz. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows researchers to obtain high-quality pharmacokinetic and drug metabolism data. This technical guide has provided a detailed overview of its chemical structure, properties, and application, along with a foundational understanding of the scientific principles that underpin its use.
As the field of pharmacogenomics continues to grow, understanding the inter-individual variability in drug metabolism, including the formation of minor metabolites, will become increasingly important. The availability and proper use of high-purity, well-characterized, isotopically labeled internal standards like rac 7-Hydroxy Efavirenz-d4 will be critical for advancing personalized medicine and optimizing therapeutic outcomes for patients undergoing treatment with Efavirenz.
References
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. November 8, 2025. [Link]
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rac 7-Hydroxy Efavirenz-d4 (Major). Pharmaffiliates. [Link]
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rac Efavirenz-D4. Veeprho. [Link]
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7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. Int. J. Mol. Sci. 2024, 25(4), 2199. [Link]
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Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Drug Design, Development and Therapy. 2026. [Link]
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Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. AIDS. 2014, 28(5): 665–674. [Link]
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Efavirenz Pathway, Pharmacokinetics. ClinPGx. [Link]
- A new and precise bio-analytical method development and validation for the estimation of efavirenz in human plasma by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2013, 4(11): 4293-4298.
- Process for the preparation of efavirenz.
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A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry. Ther Drug Monit. 2015, 37(2):220-8. [Link]
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PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenet Genomics. 2016, 26(9): 436–446. [Link]
- Synthesis of Polymer Conjugates of Efavirenz, Tenofovir and Dolutegravir. The Nigerian Journal of Pharmacy. 2025, 59(1).
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Notes on the Design of Bioequivalence Study: Efavirenz. World Health Organization. October 20, 2024. [Link]
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EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. World Health Organization. June 2023. [Link]
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Pharmacokinetics of Efavirenz 400 mg Once Daily Coadministered With Isoniazid and Rifampicin in Human Immunodeficiency Virus–Infected Individuals. Clinical Infectious Diseases. 2019, 68(4): 648–655. [Link]
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Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins. 2024, 16(6), 241. [Link]
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Nirvana Life Sciences Inc. Deuterates 7-Hydroxymitragynine to Create D7-h, an Analogue that May Improve Research and Formulations using Kratom Derivatives. Investing News Network. September 22, 2022. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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